molecular formula C10H16O5S B8262317 Ethanol, 2-(phenylmethoxy)-, methanesulfonate

Ethanol, 2-(phenylmethoxy)-, methanesulfonate

Cat. No.: B8262317
M. Wt: 248.30 g/mol
InChI Key: FAUSKSOFNXDFIC-UHFFFAOYSA-N
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Description

Ethanol, 2-(phenylmethoxy)-, methanesulfonate is an organic compound with the molecular formula C10H14O4S It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a phenylmethoxy group, and the hydroxyl group is further esterified with methanesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-(phenylmethoxy)-, methanesulfonate typically involves the esterification of ethanol, 2-(phenylmethoxy)- with methanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

C9H12O2+CH3SO3HC10H14O4S+H2O\text{C}_9\text{H}_12\text{O}_2 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{C}_{10}\text{H}_{14}\text{O}_4\text{S} + \text{H}_2\text{O} C9​H1​2O2​+CH3​SO3​H→C10​H14​O4​S+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(phenylmethoxy)-, methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylmethoxyacetic acid or phenylmethoxyacetaldehyde.

    Reduction: Regeneration of ethanol, 2-(phenylmethoxy)-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-(phenylmethoxy)-, methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanol, 2-(phenylmethoxy)-, methanesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an alkylating agent, where the methanesulfonate group facilitates the transfer of the phenylmethoxy group to nucleophilic sites on target molecules. This can lead to modifications in the structure and function of the target molecules, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-(phenylmethoxy)-: The parent compound without the methanesulfonate ester group.

    Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.

Uniqueness

Ethanol, 2-(phenylmethoxy)-, methanesulfonate is unique due to the presence of both the phenylmethoxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

methanesulfonic acid;2-phenylmethoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUSKSOFNXDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)COCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50852157
Record name Methanesulfonic acid--2-(benzyloxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50852157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58841-52-4
Record name Methanesulfonic acid--2-(benzyloxy)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50852157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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